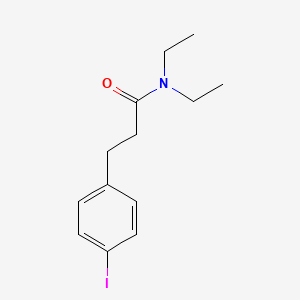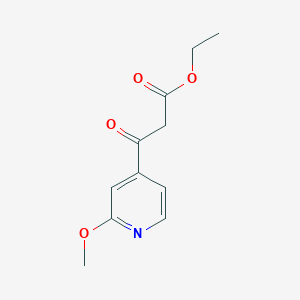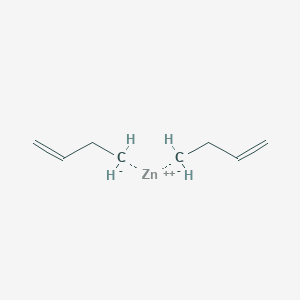
Zinc, di-3-butenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, di-3-buten-1-yl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-buten-1-yl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc, di-3-buten-1-yl- typically involves the reaction of zinc with 3-buten-1-yl halides in the presence of a suitable solvent. One common method is the reaction of zinc powder with 3-buten-1-yl bromide in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods: Industrial production of zinc, di-3-buten-1-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Zinc, di-3-buten-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding butenyl derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide and butenyl derivatives.
Reduction: Reduced zinc species and corresponding butenyl products.
Substitution: Substituted butenyl compounds with various functional groups.
科学研究应用
Zinc, di-3-buten-1-yl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems and its interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as zinc-based drugs or supplements, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of zinc, di-3-buten-1-yl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalytic processes and in the stabilization of reactive intermediates.
相似化合物的比较
Diethylzinc (C4H10Zn): Another organozinc compound with ethyl groups instead of butenyl groups.
Dimethylzinc (C2H6Zn): Similar to diethylzinc but with methyl groups.
Zinc, di-2-buten-1-yl- (C8H14Zn): A structural isomer with different positioning of the butenyl groups.
Uniqueness: Zinc, di-3-buten-1-yl- is unique due to the presence of the 3-buten-1-yl groups, which provide distinct reactivity and steric properties compared to other organozinc compounds. This uniqueness makes it valuable in specific synthetic applications where the butenyl functionality is required.
属性
分子式 |
C8H14Zn |
|---|---|
分子量 |
175.6 g/mol |
IUPAC 名称 |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
InChI 键 |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
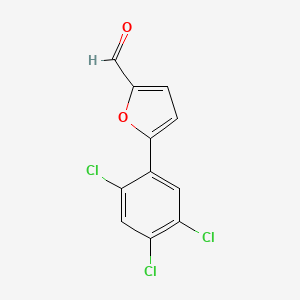
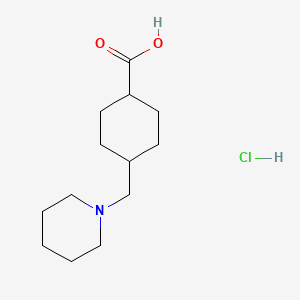
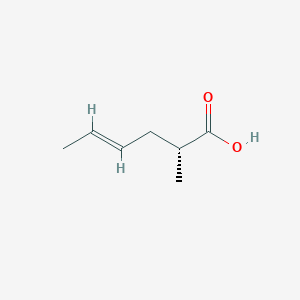
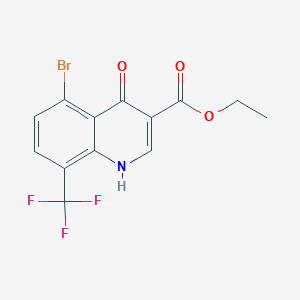
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
